molecular formula C8H9ClN4 B3024742 2-Chloro-9-isopropyl-9H-purine CAS No. 890093-94-4

2-Chloro-9-isopropyl-9H-purine

Cat. No.: B3024742
CAS No.: 890093-94-4
M. Wt: 196.64 g/mol
InChI Key: RIBKWYDHQVKCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-isopropyl-9H-purine is a synthetically valuable, trisubstituted purine derivative that serves as a versatile building block in medicinal chemistry and chemical biology research. The purine scaffold is a recognized "privileged structure" in drug discovery, present in biological molecules that play key roles in cellular signal pathways . This compound features a reactive C2 chloride substituent and an N9-isopropyl group, making it a crucial precursor for the synthesis of a diverse array of novel purine-based molecules via nucleophilic aromatic substitution reactions . Researchers utilize this scaffold extensively in the design and synthesis of potential therapeutic agents. Notably, 2,6,9-trisubstituted purines, which can be synthesized from intermediates like this one, have demonstrated significant promise in biological evaluations, showing potent antitumor activity against various cancer cell lines, sometimes comparable to known drugs like etoposide . The crystal structure of a closely related analog has been resolved, confirming the essential planarity of the purine ring system . This compound is intended for use as a chemical reference standard and synthetic intermediate in laboratory research. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-9-propan-2-ylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-4-11-6-3-10-8(9)12-7(6)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBKWYDHQVKCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289904
Record name 2-Chloro-9-(1-methylethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-94-4
Record name 2-Chloro-9-(1-methylethyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890093-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9-(1-methylethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 9 Isopropyl 9h Purine and Its Derivatives

General Synthetic Routes to 9-Isopropylpurine Intermediates

The initial and crucial step in the synthesis of the target compound and its derivatives is the introduction of an isopropyl group at the N9 position of a purine (B94841) precursor. This is typically achieved through the alkylation of a disubstituted purine, most commonly 2,6-dichloropurine (B15474).

Alkylation of 2,6-Dichloropurines for N9-Alkylation Regioselectivity

The alkylation of 2,6-dichloro-9H-purine is a foundational method for producing 9-substituted purine intermediates. mdpi.com The reaction involves treating 2,6-dichloropurine with an isopropylating agent, such as 2-iodopropane (B156323), in the presence of a base. mdpi.com A common procedure utilizes potassium carbonate as the base and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). mdpi.com The reaction is typically conducted at a controlled temperature, for instance between 15 and 18 °C, to favor the desired N9-alkylation. mdpi.com This process yields a mixture of N9 and N7 isomers, from which the desired 2-chloro-9-isopropyl-9H-purine can be isolated. mdpi.com

The choice of solvent and base significantly influences the regioselectivity and yield of the N9-alkylation. DMF is often preferred as it enhances the solubility of the reactants and stabilizes the transition state, leading to higher N9 selectivity. Potassium carbonate is a widely used base due to its balance of reactivity and cost-effectiveness.

Table 1: Representative Conditions for N9-Alkylation of 2,6-Dichloropurines

Alkylating AgentBaseSolventTemperatureProduct(s)YieldReference
2-IodopropaneK₂CO₃DMSO15-18 °CThis compound and N7-isomer60% (N9-isomer) mdpi.com
Benzyl BromideK₂CO₃DMFRoom Temp9-Benzyl-2,6-dichloro-9H-purine74%

Challenges and Optimization in Regioselective Synthesis

A primary challenge in the synthesis of 9-substituted purines is achieving high regioselectivity, as alkylation can occur at both the N9 and N7 positions of the purine ring. mdpi.commdpi.com The formation of the N7-isomer is a common side reaction that necessitates purification steps, often involving crystallization or column chromatography, to isolate the desired N9 product. mdpi.com

Optimization of reaction conditions is crucial to maximize the yield of the N9-isomer. Factors influencing the N9/N7 ratio include the nature of the alkylating agent, the base, the solvent, and the reaction temperature. acs.org For instance, the use of bulky protecting groups at the C6 position can sterically hinder the N7 position, thereby promoting N9-alkylation. mdpi.comacs.org Computational studies have shown that solvents like DMF can stabilize the transition state for N9 alkylation, thus improving selectivity. Microwave-assisted synthesis has also been explored as a method to enhance reaction efficiency and, in some cases, regioselectivity. ub.edu

Functionalization at the C6 Position of this compound

The chlorine atom at the C6 position of this compound is highly susceptible to nucleophilic aromatic substitution, making it a versatile handle for introducing a wide array of functional groups.

Amination Reactions with Primary and Secondary Amines

A common modification of this compound involves amination at the C6 position. This is typically achieved by reacting the purine with a primary or secondary amine in the presence of a base and a suitable solvent. mdpi.comnih.goviucr.orgnih.gov For example, treatment with ethylamine (B1201723) hydrochloride and triethylamine (B128534) in DMF at 90 °C yields 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. nih.goviucr.org Similarly, reaction with various amines in DMF with triethylamine at elevated temperatures can produce a range of N6-substituted derivatives. mdpi.comnih.gov The reaction progress is often monitored by thin-layer chromatography (TLC). mdpi.com

Table 2: Examples of Amination Reactions at the C6 Position

AmineBaseSolventTemperatureProductYieldReference
Ethylamine hydrochlorideTriethylamineDMF90 °C2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine65% nih.goviucr.org
4-[(1-Adamantyl)methyl]aniline hydrochlorideTriethylamineDMF363 K4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline41% nih.gov
Various aminesTriethylamineDMF90 °C6-"Amino"-2-chloro-9-isopropyl-9H-purines- mdpi.com

Introduction of Diverse Chemical Moieties at C6

Beyond simple amination, the C6 position can be functionalized with a variety of chemical moieties. The reactivity of the C6-chloro group allows for its displacement by a range of nucleophiles. scispace.com For instance, reaction with morpholine (B109124) in the presence of a base like diisopropylethylamine (DIPEA) leads to the formation of 6-morpholino-substituted purines. researchgate.net The resulting 6-substituted-2-chloropurine can then undergo further modifications, such as N9-alkylation. researchgate.net

The introduction of bulky or structurally complex groups, such as those containing adamantane (B196018), is also possible. nih.gov These modifications are often pursued to explore the structure-activity relationships of purine derivatives for various biological targets. nih.gov Additionally, cross-coupling reactions, such as those catalyzed by photoredox and nickel systems, have emerged as powerful tools for installing alkyl groups at the C6 position, further expanding the diversity of accessible derivatives. nih.gov

Modifications and Derivatizations at the C2 Position

While the C6 position is generally more reactive, the chlorine atom at the C2 position of the purine ring can also be a site for further functionalization. However, reactions at the C2 position often require more forcing conditions or different catalytic systems compared to C6 modifications.

The substitution of the C2-chloro group can be achieved through various reactions, including nucleophilic substitution with amines. vulcanchem.com For example, the C2-chloro group of a 6-substituted purine can be displaced by an amine under reflux conditions. vulcanchem.com More advanced methods, such as metal-catalyzed cross-coupling reactions, can also be employed to introduce aryl or other groups at the C2 position. researchgate.net

In some synthetic strategies, the C2 position is modified after functionalization at C6 and N9. For instance, a 2-chloro-6-amino-9-isopropylpurine derivative can be subjected to reactions that replace the C2-chloro group. unimi.it It has been noted that in 2,6-dichloropurine, the C6-chloride is much more readily replaced than the C2-chloro group. scispace.com This differential reactivity is often exploited to achieve selective functionalization. Some studies have explored the direct C-H cyanation of purines, which can introduce a cyano group at the C8 position, leaving the C2 and C6 positions available for other modifications. mdpi.comnih.gov

Strategies for C2 Functionalization in 9-Isopropylpurines

Alternative Synthetic Approaches for 2,6,9-Trisubstituted Purine Analogues

Beyond the direct C2 functionalization of a pre-formed this compound, alternative strategies exist for the synthesis of 2,6,9-trisubstituted purine analogues.

A prevalent method starts with a commercially available purine, such as 2,6-dichloropurine. nih.gov The synthesis often proceeds in a stepwise manner:

N9-Alkylation: The N9 position is typically alkylated first. For example, reacting 2,6-dichloropurine with an alkyl halide like cyclopentyl bromide or bromomethylcyclopropane in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) yields the N9-alkylated product. nih.gov

C6-Substitution: Subsequently, a regioselective nucleophilic aromatic substitution is performed at the C6 position. This is often achieved by reacting the 2-chloro-6-substituted-9-alkylpurine with an amine in a suitable solvent system, such as n-butanol with a base like N,N-diisopropylethylamine (DIPEA). nih.gov

C2-Substitution: The final step involves the substitution of the remaining chlorine atom at the C2 position.

Solid-phase synthesis offers a high-throughput alternative for generating libraries of 2,6,9-trisubstituted purines. researchgate.net This method allows for the sequential addition of substituents to a resin-bound purine core, facilitating purification and automation. Microwave-assisted solid-phase synthesis (MASS) can further accelerate these reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another powerful tool for creating C-C bonds at the C2 and C6 positions, allowing for the introduction of aryl or other organic fragments. mdpi.comresearchgate.net

Synthetic Strategies for Purine Nucleoside Analogues Incorporating the this compound Moiety

While the primary focus is on the purine base itself, the this compound structure can be conceptually related to the synthesis of purine nucleoside analogues. The synthesis of nucleosides, such as the anticancer drug cladribine (B1669150) (2-chloro-2'-deoxyadenosine), often involves the glycosylation of a purine derivative with a protected sugar. openaccesspub.org

General strategies for synthesizing purine nucleoside analogues include:

Glycosylation: This involves coupling a purine base with an activated carbohydrate. Anion glycosylation of a purine potassium salt with a glycosyl chloride is one such method. openaccesspub.org

Modification of Pre-existing Nucleosides: Chemical transformations can be performed on a pre-formed nucleoside. For example, a 2,6-dihalogenopurine nucleoside can undergo selective amination to introduce substituents at the C6 position. openaccesspub.org

These methodologies allow for the synthesis of novel N6-alkylated cladribine analogues and other modified purine nucleosides. openaccesspub.org

Analytical Techniques for Structural Confirmation in Synthesis

The unambiguous structural characterization of synthesized compounds is paramount. A suite of analytical techniques is routinely employed to confirm the identity and purity of this compound and its derivatives.

Table 2: Analytical Techniques for Structural Confirmation

TechniqueApplicationReferences
Nuclear Magnetic Resonance (NMR)Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and stereochemistry of the molecule. mdpi.comutb.czmdpi.comnih.gov
Mass Spectrometry (MS)Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique used. mdpi.comutb.cznih.gov
Infrared (IR) SpectroscopyIdentifies the presence of specific functional groups within the molecule based on their characteristic absorption of infrared radiation. mdpi.comutb.cz
X-ray DiffractionProvides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof. mdpi.comutb.cznih.gov
Thin-Layer Chromatography (TLC)Used to monitor the progress of a reaction and to assess the purity of the product. google.com
Elemental AnalysisDetermines the elemental composition of a pure compound, which can be compared to the calculated theoretical values. researchgate.net

For example, the structures of novel 2,6,9-trisubstituted purines are routinely confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.comutb.cz In some cases, single-crystal X-ray diffraction provides ultimate confirmation of the molecular structure. mdpi.comutb.cznih.gov The progress of synthetic reactions is often monitored by thin-layer chromatography (TLC), and the purity of the final compounds can be assessed by analytical HPLC. google.comnih.gov

In Vitro Biological Activity and Preclinical Efficacy of 2 Chloro 9 Isopropyl 9h Purine Derivatives

Modulation of Protein Kinase Activity

Derivatives of 2-chloro-9-isopropyl-9H-purine have been extensively studied for their ability to modulate the activity of various protein kinases, which are key regulators of cellular processes.

Cyclin-Dependent Kinase (CDK) Inhibition Profile

The 2,6,9-trisubstituted purine (B94841) framework is a well-established scaffold for the development of CDK inhibitors. nih.govutb.cz CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. google.comgoogle.com

Research has demonstrated that modifications to the this compound core can lead to derivatives with varying degrees of selectivity for different CDK subtypes. For instance, a series of 2,6,9-trisubstituted purine analogues were synthesized and evaluated for their inhibitory activity against CDK12/cyclin K. nih.gov In this study, the isopropyl group at the 9-position was found to be a key determinant of activity, with variations at the 2 and 6 positions influencing potency and selectivity. nih.gov One analogue with an ethyl group at the 9-position displayed significantly better CDK12 inhibitory activity (IC50 = 16 nM) compared to the isopropyl-substituted counterpart (IC50 = 221 nM). nih.gov

Further studies have explored the development of dual inhibitors. For example, some purine-based compounds have been identified as equipotent inhibitors of both CDK2 and CDK7. core.ac.uk The inhibitory potency of adamantane-substituted purines, derived from 2,6-dichloro-9-isopropyl-9H-purine, against the CDK2/cyclin E complex has also been investigated. utb.czmdpi.com Trisubstituted purines have also been described as potent inhibitors of CDK2/E. acs.org

The following table provides a summary of the inhibitory activities of selected this compound derivatives against CDK subtypes.

CompoundTarget CDKIC50 (nM)Reference
Analogue with ethyl at 9-positionCDK12/cyclinK16 nih.gov
Analogue with isopropyl at 9-position (17f)CDK12/cyclinK221 nih.gov

This table is for illustrative purposes and includes data for derivatives where the 9-position is modified from isopropyl to demonstrate structure-activity relationships.

The inhibition of CDKs by this compound derivatives has a direct impact on cell cycle regulation. By targeting CDKs, these compounds can interfere with the progression of the cell cycle, leading to cell growth arrest and, in some cases, apoptosis. medchemexpress.com For instance, the inhibition of CDK12 by novel 2,6,9-trisubstituted purines has been shown to have growth-inhibitory activity against HER2+ breast cancer cell lines. nih.gov The transition from the G1 to the S phase of the cell cycle is primarily controlled by CDK2, CDK4, and CDK6, making inhibitors of these kinases valuable for cancer research. google.com

Specificity Against CDK Subtypes (e.g., CDK2, CDK12)

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

In addition to CDK inhibition, derivatives of this compound have shown significant activity against FMS-like tyrosine kinase 3 (FLT3). acs.orgnih.gov Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target. acs.orgnih.govmdpi.com

Studies have revealed that specific substitutions on the purine ring can confer potent and selective FLT3 inhibitory activity. For example, the introduction of an isopropyl group at position 7 of the purine ring markedly contributes to selectivity for FLT3 over CDKs. nih.gov One such derivative, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (compound 15a), displayed an IC50 of 30-70 nM for FLT3 kinase. nih.gov In cellular assays using the MV4-11 cell line, which is dependent on the constitutively activated FLT3-ITD kinase, this compound inhibited the autophosphorylation of FLT3 kinase in nanomolar doses. nih.gov

The table below summarizes the inhibitory activity of a selected derivative against FLT3.

CompoundTarget KinaseIC50 (nM)Reference
15aFLT330-70 nih.gov

Topoisomerase II Inhibition

Some derivatives of this compound have also been investigated for their potential to inhibit topoisomerase II. tandfonline.com This enzyme is crucial for managing the topological state of DNA during replication and transcription. While direct inhibitory data for this compound itself is not extensively detailed in the provided context, related purine derivatives have been shown to target this enzyme. For example, 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)-9H-purine is noted to have an estimated IC50 of 5–10 µM against Topoisomerase II. vulcanchem.com

Inhibition of Other Kinases

The inhibitory activity of this compound derivatives extends beyond CDKs and FLT3. Kinome-wide profiling of some of these compounds has revealed activity against a panel of other human kinases. nih.gov For example, certain derivatives have shown inhibitory effects on kinases such as STK16, EphA1, MEKK2, SRC, and MER. nih.gov Additionally, a program to develop 2,6,9-trisubstituted purine derivatives as inhibitors of oncogenic kinases has identified compounds with high selectivity for Bcr-Abl and BTK. mdpi.com

Interaction with Purinergic Receptors

Derivatives of this compound belong to the broader class of 2,6,9-trisubstituted purines, which are known to interact with purinergic receptors. mdpi.com These receptors, classified into P1 (adenosine) and P2 (ATP) families, are ubiquitous and play crucial roles in numerous physiological processes. nih.govnih.gov The interaction of purine derivatives with these receptors can modulate cellular functions, making them attractive candidates for drug development.

Agonist and Antagonist Activities at Purinergic Receptor Subtypes (e.g., Adenosine (B11128) Receptors, P2X Receptors)

The family of purinergic receptors includes four adenosine receptor subtypes (A1, A2A, A2B, A3) and two families of ATP-activated receptors, P2X (ionotropic) and P2Y (G protein-coupled). nih.govnih.gov Substituted purines can act as either agonists or antagonists at these sites. For instance, modifications at the 2-position of the purine nucleus are known to be a viable strategy for developing A2B adenosine receptor (AR) agonists. researchgate.net Conversely, certain N6-benzyl substituted purine nucleosides can act as partial agonists or antagonists at the A3AR. ugent.be

While specific agonist or antagonist data for this compound itself on a wide range of purinergic subtypes is not detailed in the provided context, related structures show clear interactions. For example, 2-methylthio-ATP is a potent agonist for both P2X and P2Y receptors, and other analogs like 2-chloro-ATP also activate these receptors. nih.gov The development of non-xanthine structures as A2A receptor antagonists highlights the therapeutic potential of targeting these receptors with purine-like molecules for neurodegenerative disorders. google.com The structural similarity of this compound derivatives to these compounds suggests they likely interact with specific molecular targets like purine receptors, modulating their activity and influencing various cellular processes.

Role in Neurotransmission and Inflammatory Processes (Preclinical Context)

Purinergic signaling is deeply involved in neurotransmission and inflammation. nih.gov Adenosine receptor antagonists, for example, are being investigated for the treatment of neurodegenerative conditions like Parkinson's disease. google.com Purine derivatives, including those related to this compound, can influence these pathways. The morpholinyl group present in some derivatives suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases.

In the context of inflammation, purinergic signaling plays a critical role. Activation of purinergic receptors can lead to the release of cytokines, key mediators of the inflammatory response. nih.gov Furthermore, signaling pathways involving phosphatidylinositol 3-kinase (PI3K), which can be inhibited by purine-based compounds, are implicated in inflammation and immunity. google.com This suggests that derivatives of this compound could modulate inflammatory processes by interacting with these pathways.

Antiproliferative Effects in Cancer Cell Lines

A significant body of research has focused on the antiproliferative properties of 2,6,9-trisubstituted purines, which are developed as potential anticancer drugs. mdpi.com Many of these compounds function by inhibiting cyclin-dependent kinases (CDKs), enzymes that are critical for cell cycle regulation and are often deregulated in cancer. mdpi.comgoogle.com

Evaluation in Human Transformed Tumor Cell Lines

Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Research has shown these compounds to be active against glioblastoma, melanoma, and various leukemia and solid tumor cell lines.

Studies have evaluated numerous analogues in diverse cancer types:

Breast Cancer: In HER2-positive breast cancer cell lines, novel 2,6,9-trisubstituted purines showed strong, equipotent antiproliferative activity against both trastuzumab-sensitive (SK-Br3) and trastuzumab-resistant (HCC1954) cells, with GI₅₀ values below 50 nM. nih.gov Other derivatives were tested against the MCF-7 breast adenocarcinoma cell line. mdpi.com

Leukemia: Potent activity has been observed in leukemia cell lines. One derivative showed an IC50 value of 1.42 μM against HL-60 cells. Another compound, 7h, was highly potent against HL-60 cells with an IC50 of 0.30 µM. imtm.cz The K-562 chronic myelogenous leukemia cell line has also been used for testing. mdpi.com

Lung Cancer: The NCI-H460 large cell lung cancer line was used to assess the cytotoxicity of several purine derivatives. imtm.czgoogle.com

Pancreatic Cancer: The CFPAC-1 pancreatic adenocarcinoma cell line was included in screening panels. imtm.cz

The table below summarizes the antiproliferative activity of selected purine derivatives in various human cancer cell lines.

Selective Cytotoxicity Towards Malignant Cells

A critical feature for any potential anticancer agent is its ability to selectively target malignant cells while sparing normal, healthy cells. Research into purine derivatives has shown promising results in this area. One study identified a 9-alkylated-2,6-dihalogenated purine that exhibited significant antiproliferative activity against tested cancer cells while displaying a 19-fold lower potency against a noncancerous fibroblast cell line, indicating a notable selectivity for cancer cells. researchgate.net

In another extensive study, the selective index (SI) was calculated for the most active compounds by comparing their toxicity in cancer cell lines to a non-neoplastic lung fibroblast cell line (MRC-5). imtm.cz One compound in this series demonstrated remarkable selectivity, being almost 70 times more selective for the NCI-H460 lung cancer cell line over the normal MRC-5 cells. imtm.cz This high degree of selectivity is a key feature that supports the potential for developing these compounds into therapeutic agents with a favorable safety profile.

Enhancement of Therapeutic Efficacy in Preclinical Resistance Models (e.g., Trastuzumab Resistance)

Acquired resistance to targeted therapies is a major challenge in oncology. Derivatives of this compound are being investigated as a strategy to overcome such resistance. A key target in this area is Cyclin-Dependent Kinase 12 (CDK12), which has been implicated in tumorigenesis and trastuzumab resistance in HER2-positive breast cancers. nih.gov

Novel 2,6,9-trisubstituted purines have been designed as potent CDK12 inhibitors. These compounds have demonstrated strong and equipotent growth-inhibitory activity against both trastuzumab-sensitive (SK-Br3) and trastuzumab-resistant (HCC1954) HER2-positive breast cancer cell lines. nih.gov The ability of these inhibitors to potently suppress the growth of resistant cancer cells suggests they could be used to escalate the therapeutic activity of existing treatments like trastuzumab and overcome clinical resistance. nih.gov

Induction of Apoptosis Pathways

Derivatives of this compound have been identified as potent inducers of apoptosis, or programmed cell death, a critical mechanism for their anticancer activity. The ability of these compounds to trigger this pathway has been observed across various cancer cell lines.

The induction of apoptosis by 2,6,9-trisubstituted purine derivatives occurs through multiple molecular mechanisms. Research has demonstrated that these compounds can initiate apoptosis in a dose-dependent and time-dependent manner in both Hedgehog (HH)-dependent and HH-independent cancer cell lines. mdpi.com For instance, flow cytometry analysis of HT29 colon cancer cells treated with a novel purine-based Smoothened (SMO) antagonist, compound 4s , showed a significant increase in the apoptotic cell population. mdpi.com After 3 hours of treatment at a 19 µM concentration, the percentage of cells in early apoptosis rose to 64.6%, compared to just 2.7% in untreated control cells. mdpi.com

Studies on other purine derivatives have revealed specific signaling pathways that are modulated to induce apoptosis. One such mechanism involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which has been associated with the G2/M cell cycle arrest and subsequent apoptosis in human breast cancer cells. researchgate.netresearchgate.net In non-small cell lung cancer (A549) cells, a 1-(p-chlorophenyl)-1,2,3-triazole-tagged benzimidazole, a purine mimetic, was found to induce apoptosis mediated by the p38 MAP kinase and NF-κB signaling pathways. nih.govresearchgate.net

The pro-apoptotic effects of these purine analogues have been documented in various cancer cell types. For example, treatment of human promyelocytic leukemia (HL-60) cells with certain 2,6,9-trisubstituted purine derivatives resulted in a significant increase in apoptotic cells. imtm.cz Specifically, compounds 7d and 7j induced apoptosis in 70% of the cells, while compounds 7a and 7i led to approximately 40% apoptosis. imtm.cz Similarly, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine was shown to cause a substantial increase in apoptotic cells (70.08 ± 0.33%) in MCF-7 human breast cancer cells. researchgate.netresearchgate.net

Table 1: Apoptosis Induction by Purine Derivatives in Cancer Cell Lines

CompoundCell LineApoptotic Cells (%)Reference
Compound 4s HT29 (Colon)64.6% (early apoptosis) mdpi.com
(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-7 (Breast)70.08% researchgate.netresearchgate.net
Tetrahydroquinoline 4c MCF-7 (Breast)58% researchgate.net
Compound 7d HL-60 (Leukemia)~70% imtm.cz
Compound 7j HL-60 (Leukemia)~70% imtm.cz
Compound 7a HL-60 (Leukemia)~40% imtm.cz
Compound 7i HL-60 (Leukemia)~40% imtm.cz

A key anticancer mechanism for the broader class of purine nucleoside analogues is the inhibition of DNA synthesis. medchemexpress.com These compounds, due to their structural similarity to natural purines, can interfere with the replication of genetic material, leading to cell death. Derivatives of this compound may function as inhibitors of enzymes crucial for nucleotide metabolism or DNA replication. evitachem.com Their chemical structure, including halogen substituents, can enhance their binding affinity to molecular targets like DNA polymerase β and topoisomerase II. vulcanchem.com

Some purine derivatives function as DNA minor groove binders. beilstein-journals.org By lodging in the minor groove of the DNA double helix, these molecules can disrupt the normal processes of replication and transcription, contributing to their cytotoxic effects. This interaction is a potential mechanism through which these compounds exert their antiproliferative activity. beilstein-journals.org

Mechanisms of Apoptosis Induction

Activity Against Other Biological Targets (Preclinical Observations)

Beyond their direct anticancer effects, derivatives of this compound have shown inhibitory activity against other significant biological targets in preclinical studies.

Certain phosphorylated derivatives of purine have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. tandfonline.com In a study evaluating a series of synthesized purine derivatives, several compounds demonstrated notable in vitro α-amylase inhibitory activity when compared against the standard drug, acarbose. tandfonline.com The most potent inhibitors were 2‐[(6‐chloro‐1,3‐benzothiazol‐2‐yl)amino]‐4‐{[(9H‐purin‐9‐yl)methoxy]methyl}‐1,3,2λ⁵‐dioxaphospholan‐2‐one (6j) and 1‐methyl‐6‐[(2‐oxo‐4‐{[(9H‐purin‐9‐yl)methoxy]methyl}‐1,3,2λ⁵‐dioxaphospholan‐2‐yl)amino]‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione (6f) . tandfonline.com These findings suggest a potential application for these compounds in contexts related to carbohydrate metabolism. tandfonline.comresearchgate.net

Table 2: In Vitro α-Amylase Inhibitory Activity of Purine Derivatives

CompoundIC₅₀ (µg/mL)
Acarbose (Standard)50.47 ± 0.28
Compound 6j 94.3 ± 0.5
Compound 6f 99.0 ± 0.4
Other Derivatives102.9 ± 0.6 to 233.5 ± 0.6

Data sourced from tandfonline.com

Derivatives of the purine scaffold have also been investigated for their antimicrobial properties. In vitro screening of 6-chloro-8-substituted-9[H]-purine derivatives revealed significant antibacterial and antifungal activity. The antibacterial efficacy was tested against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae). Antifungal activity was evaluated against Aspergillus niger and Pencillium chrysogenium.

Furthermore, specific purine derivatives have shown promise as antiprotozoal agents. beilstein-journals.orgunimi.it Phenotypic assays conducted against chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria, demonstrated the antiparasitic potential of these compounds. unimi.it For example, a series of dicationic bis-2-amino-1,4,5,6-tetrahydropyrimidines, which are purine mimetics, exhibited significant antiprotozoal activity in vitro against P. falciparum and T. b. rhodesiense. beilstein-journals.org Another compound, 6-chloro-2-fluoro-9-isopropyl-9H-purine , has also been noted for its potential antifungal properties. lookchem.com

Structure Activity Relationships Sar of 2 Chloro 9 Isopropyl 9h Purine Derivatives

Influence of the Isopropyl Group at the N9 Position on Biological Activity

The substitution at the N9 position of the purine (B94841) ring is a critical determinant of a compound's biological profile. While various alkyl and cyclic groups have been explored, the isopropyl group has been frequently identified as a favorable substituent for enhancing activity against several kinase targets. researchgate.net

Impact on Hydrophobicity and Drug-Likeness Considerations

The isopropyl group at the N9 position significantly influences the physicochemical properties of the purine derivative, most notably its hydrophobicity. This increased lipophilicity can enhance the molecule's ability to traverse cellular membranes and interact with hydrophobic pockets within target proteins. The hydrophobic nature of the N9-isopropyl group is believed to facilitate entry of the purine's imidazole (B134444) ring into hydrophobic regions of ATP-binding sites in kinases. researchgate.net This enhanced hydrophobic interaction is a key factor in the design of kinase inhibitors, contributing to improved binding affinity.

Role in Receptor Binding and Enzymatic Selectivity

The N9-isopropyl group plays a direct role in the binding of purine derivatives to their target enzymes. In cyclin-dependent kinases (CDKs), for instance, this group is often situated near the entrance of the ATP binding pocket. utb.cz Molecular docking studies have revealed that the N9-isopropyl group can form non-polar interactions with specific amino acid residues, such as phenylalanine, thereby contributing to the stabilization of the ligand-protein complex. mdpi.comutb.cz

The size and shape of the N9 substituent are crucial for selectivity among different kinases. While the isopropyl group is well-tolerated by several kinases, modifications at this position can fine-tune the inhibitory profile. researchgate.net For example, in some instances, replacing the isopropyl group with a methyl group has been shown to increase inhibitory activity against certain plant mitogen-activated protein kinases (MAPKs), suggesting that even subtle changes at the N9 position can significantly impact selectivity. tandfonline.com The interplay between the N9 substituent and other parts of the inhibitor, particularly the C6 substituent, is a key consideration in achieving desired selectivity profiles. tandfonline.com

Systematic Evaluation of Substituents at the C6 Position

The C6 position of the purine ring offers a prime location for introducing a variety of substituents to modulate biological activity. The nature of the group at this position profoundly influences the compound's potency and selectivity.

Effect of Arylamine and Alkylamine Moieties

The introduction of arylamine and alkylamine moieties at the C6 position has been a widely employed strategy in the development of purine-based inhibitors. The substitution of the chlorine atom at C6 with these amines is a common synthetic step. nsf.govresearchgate.net

Arylamine substituents can engage in various interactions within the active site of a kinase. For example, the aromatic ring can form pi-stacking interactions with aromatic amino acid residues. The specific substitution pattern on the aryl ring is critical. In a series of 2-arylaminopurines, a biphenyl (B1667301) group at the C6 position led to a compound with high potency for CDK2 and significant selectivity over CDK1. acs.orgnih.gov

Alkylamine substituents also play a crucial role. The length and branching of the alkyl chain can affect binding affinity. In some cases, the presence of a C6-benzylamine group has been found to be beneficial for activity. mdpi.com The reaction of 6-chloropurine (B14466) derivatives with various alkylamines proceeds efficiently to yield N6-alkylated products. nsf.gov

Compound IDC6-SubstituentTargetActivityReference
73 [1,1'-biphenyl]-3-ylCDK2IC50 = 0.044 µM acs.org
3a BenzylamineCancer Cell LinesCytotoxic mdpi.com

Role of Adamantane (B196018) Functionality in Enhancing Activity

The incorporation of an adamantane moiety at the C6 position has emerged as a promising strategy for enhancing the anticancer activity of purine derivatives. rsc.orgresearchgate.net Adamantane is a bulky, lipophilic cage-like hydrocarbon that can improve the pharmacokinetic properties of a drug. mdpi.com

Studies have shown that linking an adamantane skeleton to the C6 position, often through a phenylene spacer, can lead to potent inhibitors of cyclin-dependent kinases. mdpi.comnih.gov The adamantane group can occupy a hydrophobic pocket within the kinase's active site, contributing to complex stabilization through non-polar interactions with residues like valine, phenylalanine, and leucine. mdpi.comutb.cz

The presence of the adamantane moiety does not compromise, and in some cases, can even enhance the inhibitory activity compared to the parent compounds. mdpi.comnih.gov For instance, certain purine derivatives bearing an adamantane group have shown higher inhibition of CDK2/cyclin E than reference compounds like bohemine (B1667358). mdpi.com The geometry and polarity of the linker connecting the adamantane to the purine ring are also important factors influencing activity. mdpi.com

Compound IDC6-Substituent LinkageTargetKey FindingReference
4b Adamantylated amineCDK2/cyclin E3.5-fold higher activity than bohemine mdpi.com
4d Adamantylated amineCDK2/cyclin EPotent inhibitor (IC50 = 0.58 µM) mdpi.com

Structure-Activity Landscape of Substituents at the C2 Position

The C2 position of the purine ring provides another critical point for modification to optimize biological activity and selectivity.

Substitutions at the C2 position can significantly impact the potency of purine derivatives. For example, replacing a hydrogen atom with a chlorine atom at C2 can lead to increased potency. nih.gov The introduction of a chloro group at C2 is a common feature in the design of kinase inhibitors.

Furthermore, the nature of the substituent at C2 can influence whether a compound acts as an agonist or an antagonist at certain receptors. For instance, a cyano group at the C2 position of N6-methyladenosine results in an agonist, whereas the same group in N6-(3-iodobenzyl)-adenosine leads to an antagonist. nih.gov

Influence on Kinase Inhibition Potency

The 2,6,9-trisubstituted purine scaffold is a well-established framework for the development of potent cyclin-dependent kinase (CDK) inhibitors. utb.cz The 2-chloro-9-isopropyl-9H-purine core is a common starting point for these inhibitors, where the substituent at the C6 position is a primary determinant of potency and selectivity.

Research into adamantane-substituted purines demonstrates this relationship. Starting with a 2,6-dichloro-9-isopropyl-9H-purine intermediate, nucleophilic substitution at the C6 position with various adamantylated aromatic amines yielded a series of potent CDK2 inhibitors. utb.czmdpi.com A docking study supported these findings, showing the adamantane scaffold situated inside the binding pocket, contributing to the complex's stabilization through non-polar interactions. utb.cz For instance, one such derivative, compound 4d (structure not fully specified in the source), was found to be significantly more potent at inhibiting cell proliferation in K-562 and MCF-7 cancer cell lines than known CDK inhibitors like bohemine and roscovitine. mdpi.com

Further studies on 2,6,9-trisubstituted purines have shown that modifying the C6 substituent can lead to highly selective inhibitors. For example, replacing the chloro group at C6 with a [1,1'-biphenyl]-3-yl group in a related purine series resulted in a compound that was approximately 2000-fold more selective for CDK2 over CDK1. acs.org Conversely, introducing large, conformationally constrained groups at C6, such as bicyclic and tricyclic aromatic systems, led to a significant reduction in inhibitory activity, suggesting that these bulky substituents are not well-accommodated in the binding site. acs.org

The substituent at the C2 position also plays a role. While the 2-chloro group is common, its replacement with an arylamino group is a key feature in many potent CDK inhibitors. acs.orgnih.gov The core purine heterocycle itself is crucial, anchoring the inhibitor in the ATP-binding site of the kinase through a series of hydrogen bonds. acs.org

Table 1: Cytotoxicity of Adamantane-Substituted this compound Derivatives

Data represents the half-maximal inhibitory concentration (IC50) in µM for selected cancer cell lines. mdpi.com

CompoundK-562 (Chronic Myelogenous Leukemia) IC50 [µM]MCF-7 (Breast Adenocarcinoma) IC50 [µM]
Compound 4d0.14 ± 0.010.59 ± 0.05
Bohemine (Reference)2.5 ± 0.12.8 ± 0.2
Roscovitine (Reference)1.3 ± 0.11.3 ± 0.1

Impact on Receptor Interaction Profiles

The 2-chloro-9-alkyl-9H-purine scaffold is also integral to ligands targeting G protein-coupled receptors, such as adenosine (B11128) receptors (ARs). Structure-activity relationship studies on a series of 9-alkyladenine derivatives have elucidated the role of substituents in determining binding affinity (Ki) and selectivity for different AR subtypes (A1, A2a, and A3). nih.gov

In a series of N6-(3-iodobenzyl)adenine derivatives, the presence of a 2-chloro group was a key feature in developing highly A3-selective agonists. nih.gov For instance, N6-(3-iodobenzyl)-2-chloro-5'-(N-methylcarbamoyl)adenosine (Cl-IB-MECA) is a well-known potent and selective A3AR agonist. The study of 9-alkyladenines, which lack the ribose moiety, aimed to develop AR antagonists. nih.gov

The findings indicated that for rat A3 receptors, a small 2-alkylamino group was favored. Furthermore, stereoselectivity was observed in chiral N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl) derivatives, with the R-enantiomer showing a 5.7-fold higher affinity for A3 receptors. A specific derivative, 2-Chloro-9-(β-d-erythrofuranosyl)-N6-(3-iodobenzyl)adenine , demonstrated a Ki value of 0.28 µM at A3 receptors. nih.gov These studies underscore that while the N6-substituent is often a primary driver of affinity and selectivity, modifications at the C2 and N9 positions of the purine ring are critical for fine-tuning the receptor interaction profile. nih.gov

Table 2: Adenosine Receptor Binding Affinities of a Selected Purine Derivative

Data represents the inhibitor constant (Ki) in µM. nih.gov

CompoundA3 Receptor Ki [µM]
2-Chloro-9-(β-d-erythrofuranosyl)-N6-(3-iodobenzyl)adenine0.28

Identification of Key Pharmacophoric Features

The biological activity of this compound derivatives stems from a set of recurring structural motifs and interaction patterns that define their pharmacophore. These features enable high-affinity binding to target proteins like kinases.

Essential Structural Elements for Cytotoxic and Inhibitory Activities

The 2,6,9-trisubstituted purine scaffold is the cornerstone of the pharmacophore for many CDK inhibitors and cytotoxic agents. utb.czmdpi.com Several key structural elements are consistently identified as essential for activity:

The Purine Heterocycle: This core structure acts as a scaffold, positioning the key substituents in the correct orientation for binding. It is fundamental for establishing critical hydrogen bonds with the hinge region of kinases. acs.org

The N9-Substituent: The isopropyl group at the N9 position is not merely a placeholder. It is crucial for fitting into a specific small hydrophobic pocket within the ATP-binding site of kinases like CDK12, enhancing binding affinity. nih.gov

The C2-Substituent: The chlorine atom at the C2 position is an important feature for potency in many series. vulcanchem.com In other related inhibitors, this position is often substituted with an arylamino group, which can form additional hydrogen bonds and contribute to selectivity. acs.org

The C6-Substituent: This position is the most variable and is critical for determining both the potency and selectivity of the inhibitor. The size, shape, and electronic properties of the C6 substituent dictate how the molecule interacts with the solvent-exposed region and deeper hydrophobic pockets of the binding site. mdpi.comacs.org

Studies on the cytotoxicity of 2,6,9-trisubstituted purines against various cancer cell lines have confirmed the importance of this scaffold in developing compounds with antitumor properties. mdpi.com

Aromatic Centers, Hydrogen Bond Interactions, and Hydrophobic Pockets

The binding of this compound derivatives to their kinase targets is a well-orchestrated interplay of specific molecular interactions.

Hydrogen Bond Interactions: Crystal structures of purine-based inhibitors complexed with CDKs consistently show a conserved pattern of hydrogen bonding with the kinase hinge region. A critical triplet of hydrogen bonds is formed between the purine core and the backbone of residues like Glu81 and Leu83 in CDK2. acs.org Specifically, the purine N3 nitrogen and the exocyclic amino group at C6 are key hydrogen bond donors and acceptors. The N7 atom (or N9 in some orientations) also participates in these crucial interactions. nih.govacs.org

Hydrophobic Pockets: The ATP-binding site of kinases features several hydrophobic regions that are exploited by purine inhibitors. The N9-isopropyl group of the title compound is perfectly sized to occupy a small hydrophobic pocket created by residues such as Val787, Phe813, and Leu866 in CDK12. nih.gov Larger substituents at the C6 position can extend into a different hydrophobic region, often called the ribose-binding pocket, to secure the inhibitor. acs.org The design of inhibitors for proteins like Hsp90 also focuses on creating substituents that can form favorable π-π stacking interactions within hydrophobic pockets. researchgate.net

Aromatic Centers: The purine ring itself, being an aromatic heterocycle, participates in interactions within the binding site. Furthermore, aromatic substituents at the C6 position, such as the phenyl rings in biaryl derivatives, can engage in π-π stacking or occupy hydrophobic spaces to significantly enhance binding affinity and selectivity. acs.org

Molecular Mechanism of Action Studies

Molecular Targets and Binding Interactions

2-Chloro-9-isopropyl-9H-purine and its derivatives are synthetic compounds based on a purine (B94841) scaffold, a structure fundamental to essential biomolecules like DNA, RNA, and ATP. rsc.org This structural similarity allows them to interact with a wide range of biological targets, primarily protein kinases. nih.gov The specific substitutions on the purine ring, such as the chlorine atom at the C2 position and the isopropyl group at the N9 position, are crucial for their binding affinity and selectivity towards these targets. mdpi.com

The purine ring system, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, offers a planar surface that facilitates interactions with the ATP-binding pockets of enzymes. vulcanchem.com The N9-isopropyl group can influence the compound's orientation within the binding site through non-polar interactions. utb.cz For instance, in studies with cyclin-dependent kinases (CDKs), the N9-isopropyl group is often positioned near the entrance of the binding site, engaging in non-polar interactions with residues like phenylalanine. utb.cz The chlorine atom at the C2 position can serve as a leaving group for nucleophilic substitution, enabling the synthesis of more complex derivatives, and also contributes to the electronic properties of the molecule, influencing its interactions with target proteins. vulcanchem.com

Docking studies and X-ray crystallography of related purine derivatives have provided insights into their binding modes. The purine core typically forms hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the binding of adenine (B156593) from ATP. mdpi.com For example, in the context of Hsp90 inhibition, the purine ring is located within a binding pocket, forming extensive hydrophobic interactions and hydrogen bonds with residues such as aspartate. mdpi.com The substituents at various positions of the purine ring then extend into adjacent hydrophobic pockets, further stabilizing the complex. mdpi.com

Derivatives of this compound have been investigated for their activity against several kinase families, including:

Cyclin-Dependent Kinases (CDKs) : These enzymes are key regulators of the cell cycle. mdpi.com Adamantane-substituted derivatives of this compound have shown inhibitory activity against CDK2/cyclin E. utb.cz

FMS-like Tyrosine Kinase 3 (FLT3) : Mutations in this receptor tyrosine kinase are associated with acute myeloid leukemia (AML). nih.govgoogle.com

Heat Shock Protein 90 (Hsp90) : This molecular chaperone is involved in the stability and function of numerous client proteins, many of which are oncoproteins. mdpi.comtandfonline.com

The interaction of these purine-based compounds is not limited to kinases. Due to their structural resemblance to adenosine (B11128), they may also interact with purinergic receptors or enzymes involved in nucleotide metabolism. ontosight.ai The specific biological effect is determined by the precise nature of the substituents on the purine core, which fine-tunes the compound's affinity for its molecular targets.

Cellular Pathway Modulation

The engagement of this compound derivatives with their molecular targets initiates a cascade of events that modulate various cellular signaling pathways. This modulation is a direct consequence of the inhibition or activation of the targeted proteins.

Inhibition of kinases by purine derivatives can significantly alter downstream signal transduction. For instance, compounds designed as FLT3 inhibitors have been shown to suppress the autophosphorylation of the FLT3 kinase. nih.govresearchgate.net This, in turn, leads to the reduced phosphorylation of downstream signaling proteins such as STAT5 (Signal Transducer and Activator of Transcription 5) and ERK1/2 (Extracellular signal-Regulated Kinases 1/2). nih.govresearchgate.net The JAK/STAT5 and RAS/MAPK (including ERK) pathways are crucial for cell growth, proliferation, and survival, and their activation is a known consequence of FLT3 signaling. google.com By blocking the initial phosphorylation event, these inhibitors effectively shut down these pro-survival pathways.

Similarly, inhibitors of the molecular chaperone Hsp90 can lead to a decrease in the phosphorylation of AKT, ERK1/2, and STAT3. tandfonline.com Hsp90 is essential for the stability and function of many signaling proteins, including kinases that activate these pathways. tandfonline.com

The modulation of signal transduction pathways ultimately impacts the expression of downstream genes. For example, potent 2,6,9-trisubstituted purine analogues, developed as CDK12 inhibitors, have demonstrated the ability to downregulate the expression of genes downstream of CDK12, such as IRS1 (Insulin Receptor Substrate 1) and WNT1 (Wingless-Type MMTV Integration Site Family, Member 1). nih.gov The downregulation of these genes was observed to be dose-dependent. nih.gov TAZ, a transcriptional co-activator, has been shown to induce Irs1 transcription by interacting with other transcription factors. nih.gov Furthermore, TAZ is implicated in mediating Irs1 expression induced by Wnt signaling. nih.gov

Impact on Signal Transduction Pathways (e.g., STAT5, ERK1/2 Phosphorylation)

Biochemical Consequences of Target Engagement

The biochemical consequences of target engagement by this compound and its derivatives are multifaceted. Inhibition of key enzymes like CDKs and FLT3 disrupts fundamental cellular processes. For example, inhibition of CDKs can lead to cell cycle arrest, typically in the G1 phase, preventing cancer cells from progressing through the division cycle. nih.gov

Inhibition of FLT3 kinase in FLT3-dependent cancer cells, such as the MV4-11 cell line, has been shown to induce G1-phase cell cycle arrest. nih.gov Furthermore, the inhibition of purine metabolism-related enzymes can alter metabolic pathways within cancerous cells. The ultimate outcome of these biochemical disruptions is often the induction of apoptosis (programmed cell death), a key mechanism for the anti-cancer activity of these compounds. medchemexpress.commedchemexpress.com Purine nucleoside analogs, a related class of compounds, are known to exert their antitumor effects through mechanisms including the inhibition of DNA synthesis and induction of apoptosis. medchemexpress.commedchemexpress.com

The following table summarizes the observed biochemical consequences of target engagement by derivatives of this compound.

Target Biochemical Consequence Cellular Outcome Reference
CDK2/cyclin EInhibition of kinase activityCell cycle arrest utb.cz
FLT3Inhibition of autophosphorylationG1-phase cell cycle arrest, Apoptosis nih.govresearchgate.net
Hsp90Destabilization of client proteinsInhibition of cell proliferation, Apoptosis mdpi.comtandfonline.com
Purine Metabolism EnzymesAltered metabolic pathwaysCytotoxicity

Comparative Analysis of Mechanisms with Related Purine-Based Compounds

The mechanism of action of this compound is best understood in the context of other purine-based compounds. The purine scaffold is a versatile platform for developing inhibitors targeting a wide range of enzymes, particularly kinases. rsc.org The specific substitutions at the C2, C6, and N9 positions are critical in determining the compound's selectivity and potency.

For example, comparing 2,6,9-trisubstituted purines, the nature of the substituent at the N9 position can significantly influence activity. A study comparing an isopropyl group at N9 to an ethyl group found that the ethyl group conferred significantly better CDK12 inhibitory activity. nih.gov Similarly, the substituents at the C2 and C6 positions are crucial for interacting with the target protein. In many kinase inhibitors, the C6 position is often modified with larger groups that can extend into hydrophobic pockets of the ATP-binding site, while the C2 position can be substituted to fine-tune binding affinity and selectivity.

Other purine-based compounds, such as purine nucleoside analogs, have a different but related mechanism of action. These compounds, which include a sugar moiety, act as antimetabolites. medchemexpress.commedchemexpress.com They interfere with nucleic acid synthesis, leading to the inhibition of DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cells. medchemexpress.commedchemexpress.com This contrasts with the more direct enzymatic inhibition seen with many 2,6,9-trisubstituted purines that lack the sugar component.

The table below provides a comparative overview of different purine-based compounds and their primary mechanisms.

Compound Class Example Primary Mechanism of Action Key Molecular Targets Reference
2,6,9-Trisubstituted PurinesDerivatives of this compoundATP-competitive kinase inhibitionCDKs, FLT3, Hsp90 mdpi.commdpi.comnih.gov
Purine Nucleoside AnalogsClofarabine, FludarabineInhibition of DNA synthesis, AntimetabolismDNA polymerase, Ribonucleotide reductase medchemexpress.commedchemexpress.com
Xanthine DerivativesTheobromineKinase inhibition (e.g., VEGFR-2)VEGFR-2 rsc.org

In essence, while all these compounds share a common purine core, their specific chemical modifications lead to distinct mechanisms of action, allowing for the targeting of a diverse array of cellular processes.

Computational Chemistry and in Silico Studies of 2 Chloro 9 Isopropyl 9h Purine Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanisms of 2-chloro-9-isopropyl-9H-purine analogues and their potential as inhibitors for various enzymes.

Studies on purine (B94841) analogues have frequently targeted cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), both significant targets in cancer therapy. mdpi.comacs.org Molecular docking simulations of 2,7,9-trisubstituted purin-8-one analogues into the active site of FLT3 have shown that these compounds can adopt a type I binding orientation. mdpi.com For instance, a 9-cyclopentyl-7-isopropyl derivative demonstrated a plausible binding mode within the active site, consistent with known FLT3 inhibitors. mdpi.com The isopropyl group at the 9-position of the purine core, similar to the one in this compound, often plays a key role by making extensive hydrophobic interactions with residues such as Val624, Lys644, and Val675 in FLT3. mdpi.com

In the context of CDKs, docking studies of 2,6,9-trisubstituted purines have identified key interactions necessary for inhibition. For CDK2, the purine scaffold typically forms conserved hydrogen bonds with the backbone of residues in the hinge region, such as Leu83 and Glu81. theses.cz The N9-isopropyl group has been shown to establish non-polar interactions with Val164 and Glu162, while the purine ring itself can interact via hydrogen bonds with Gly13 and Gln131. utb.cz The substituent at the C2 position, which is a chloro group in the parent compound, is critical for modulating these interactions. utb.cz

The stability of the ligand-receptor complex is determined by a network of interactions. For purine analogues, both hydrogen bonds and hydrophobic interactions are paramount.

Hydrogen Bonds: In CDK2, the purine core consistently forms hydrogen bonds with the hinge region, a critical interaction for kinase inhibition. theses.cz For example, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors, interacting with the backbone NH group of Leu83, while other parts of the molecule can form hydrogen bonds with residues like Glu81 and Asp86. mdpi.comresearchgate.net

Hydrophobic Interactions: The isopropyl group at the N9 position is a key contributor to hydrophobic interactions. In FLT3, it interacts with a pocket lined by valine and lysine (B10760008) residues. mdpi.com Similarly, in CDK2, the N9-isopropyl group engages in non-polar interactions with residues like Val164, and other substituents, such as an adamantane (B196018) group, can fit deep into hydrophobic pockets, interacting with residues like Val18, Phe80, and Leu134. utb.cz

Target ProteinAnalogue TypeKey Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)Reference
FLT39-Cyclopentyl-7-isopropyl-purin-8-oneCys694Val624, Lys644, Val675 mdpi.com
CDK22,6,9-Trisubstituted purineLeu83, Glu81, Gly13, Gln131, Asp86Val18, Lys33, Val64, Phe80, Leu134, Ala144, Val164 utb.cz

Binding Mode Analysis with Target Proteins (e.g., CDKs, FLT3, α-Amylase)

Pharmacophore Modeling and Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. This approach is instrumental in virtual screening and lead optimization.

Both ligand-based and structure-based pharmacophore models have been developed for purine derivatives. scirp.org

Ligand-Based Models: These models are generated from a set of known active molecules. For CDK inhibitors, ligand-based pharmacophores have been created using diverse sets of purine analogues. researchgate.netscirp.org One successful model for CDK2 inhibitors identified key features such as one hydrogen bond acceptor and two aromatic ring features. scirp.org Hecker's model, for instance, was specifically developed based on purine derivatives active against CDK1 and CDK2. researchgate.netscirp.org

Structure-Based Models: These models are derived from the three-dimensional structure of the target protein's active site, sometimes in complex with a ligand. ntu.edu.sgtandfonline.com This approach allows for the identification of potential interaction points even without a set of known active ligands. ntu.edu.sg For purine-binding targets, these models map out the hydrogen bond donor/acceptor sites and hydrophobic regions within the binding pocket. nih.gov

Pharmacophore models serve as powerful filters in the drug design pipeline. scirp.org They are used to screen large chemical databases to identify novel scaffolds that match the required chemical features. This virtual screening approach can significantly narrow down the number of compounds that need to be synthesized and tested, saving time and resources. scirp.org For purine analogues targeting CDKs, pharmacophore models have been successfully used to filter databases and prioritize hits, which are then subjected to more rigorous molecular docking studies. scirp.orgoalib.com This synergistic use of different computational tools helps in the discovery of new potential lead compounds against targets like CDK2. scirp.org The insights from these models guide the rational design of new analogues with improved affinity and selectivity. mdpi.com

Development of Ligand-Based and Structure-Based Pharmacophores

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.comnih.gov MD simulations are performed on the most promising docked complexes to verify the stability of the binding mode and to understand the conformational changes that occur in both the ligand and the protein. mdpi.comd-nb.info

For purine analogues targeting CDKs, MD simulations have been used to confirm the stability of the docked poses. mdpi.com The root mean square deviation (RMSD) of the protein backbone and the ligand are monitored over the simulation time. Stable RMSD values indicate that the complex has reached equilibrium. mdpi.comnih.gov For example, simulations of purine derivatives in complex with CDK2 have shown that the ligand remains securely within the binding pocket, and the key hydrogen bonds predicted by docking are maintained throughout the simulation. mdpi.comeie.gr These simulations can also reveal subtle changes in interactions, such as the formation of new hydrogen bonds or the disappearance of others, providing a more detailed and accurate picture of the binding event. mdpi.com The analysis of root mean square fluctuation (RMSF) can further identify which parts of the protein-ligand complex are flexible and which are stable. nih.gov

SystemSimulation TimeKey FindingsReference
Purine derivative-CDK2 complex10 nsComplex reached a converged state; ligand conformation similar before and after simulation, confirming docking reliability. Observed changes in hydrogen bond network. mdpi.com
Purine analogue-Katanin complex500 nsSystem reached equilibrium after 300 ns, indicating stability of the complex. Ligand binding altered the protein's conformation compared to the unbound state. d-nb.info
Purine derivative-JAK1-3 complexesNot specifiedPurine moiety remained well-accommodated in the active site, preserving crucial interactions with the hinge region throughout the simulation. eie.gr

Virtual Screening Approaches for Novel Active Compounds

Virtual screening has emerged as a powerful and cost-effective strategy in computational drug discovery to identify promising lead compounds from large chemical libraries. For analogues of this compound, both structure-based and ligand-based virtual screening approaches have been instrumental in identifying novel active compounds and elucidating their potential mechanisms of action.

Structure-based virtual screening, which relies on the three-dimensional structure of the biological target, is a predominant approach. Molecular docking, a key technique in this category, has been successfully applied to predict the binding modes and affinities of purine derivatives against various protein targets. For instance, in a study focused on developing anti-proliferative agents, molecular docking was used to investigate the interactions of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives with the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.gov This in silico analysis predicted that these compounds could effectively bind within the kinase domain, a crucial step in the design of targeted cancer therapies. nih.gov

One notable finding from these docking studies was the identification of a particularly potent derivative, molecule 22 (structure not fully specified in the abstract), which exhibited the highest binding energy of -10.4 kcal/mol. nih.gov The stability of its complex with EGFR-TK was attributed to key hydrogen bond interactions with the amino acid residues MET793 and THR854, alongside hydrophobic interactions with LEU718, LEU844, MET766, VAL726, ALA743, LYS745, and MET790. nih.gov This level of detail is crucial for guiding the synthesis of more effective and selective inhibitors.

In a similar vein, in silico molecular docking was performed on a series of phosphorylated purine derivatives to evaluate their potential as inhibitors of pancreatic α-amylase. tandfonline.com This study highlights the versatility of the purine scaffold in targeting different classes of enzymes. The computational predictions successfully guided the synthesis of compounds that showed good to moderate inhibitory activity in subsequent in vitro tests. tandfonline.com

Another sophisticated approach involves the use of quantum mechanical energy calculations to refine and optimize lead compounds. This was demonstrated in a study on 8-substituted O6-cyclohexylmethylguanine derivatives, which are structurally related to the purine core of interest. Researchers found that introducing certain substituents at the C-8 position of the purine ring caused the molecule to adopt a "reverse" binding mode. acs.org Quantum mechanical calculations were then employed to design more potent CDK2 inhibitors based on this novel binding orientation, leading to the successful development of derivatives with submicromolar inhibitory activity. acs.org

Ligand-based virtual screening, which utilizes the information of known active molecules, has also been applied. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, was used to predict the anti-proliferative activity of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives. nih.gov A statistically significant QSAR model was developed using the Genetic Function Algorithm (GFA), which successfully correlated the structural features of the compounds with their biological activity. nih.gov Such models are invaluable for prioritizing the synthesis of new derivatives with enhanced potency.

The collective findings from these virtual screening campaigns underscore the power of computational methods to accelerate the discovery of novel bioactive purine analogues. By predicting binding affinities, identifying key interactions, and building predictive activity models, these in silico approaches provide a rational basis for the design and optimization of the next generation of purine-based therapeutic agents.

Development and Research on 2 Chloro 9 Isopropyl 9h Purine Analogues and Derivatives

Synthesis and Evaluation of Novel 2,6,9-Trisubstituted Purine (B94841) Series

The synthesis of 2,6,9-trisubstituted purines is a significant area of research, often aimed at discovering new anticancer agents. mdpi.commdpi.com These compounds are typically synthesized through multi-step procedures. mdpi.commdpi.com A common starting material is 2,6-dichloropurine (B15474), which undergoes alkylation to introduce a substituent at the N9 position. mdpi.commdpi.com For instance, alkylation with 2-iodopropane (B156323) yields a mixture of N9- and N7-alkylated isomers, from which the desired N9-isopropyl derivative can be separated. mdpi.comutb.cz Subsequent modifications at the C2 and C6 positions allow for the creation of a diverse library of compounds. mdpi.commdpi.com

The biological evaluation of these synthesized purine series often focuses on their cytotoxic effects against various cancer cell lines. mdpi.commdpi.com For example, a series of 2,6,9-trisubstituted purine derivatives were evaluated for their in vitro cytotoxicity against several human cancer cell lines, with some compounds showing promising activity compared to the known anticancer drug etoposide. mdpi.com Another study focused on the development of 2,6,9-trisubstituted purine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overactive in cancer. acs.orgnih.gov These studies have demonstrated that the substituents at the 2, 6, and 9 positions significantly influence the biological activity, with some derivatives exhibiting potent and selective anticancer effects. nih.govmdpi.com For instance, the introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity. mdpi.com

CompoundStarting MaterialKey ReactionsBiological Target/Activity
2,6,9-Trisubstituted purines2,6-DichloropurineAlkylation, Nucleophilic Aromatic SubstitutionAnticancer, CDK inhibition mdpi.commdpi.commdpi.comacs.org
2-substituted-6-biarylmethylamino-9-cyclopentylpurines2-Chloro-9-cyclopentylpurineSuzuki coupling, AminationCDK1 and CDK2 inhibition, Cytotoxicity in melanoma cells acs.org
MyoseverinNot specifiedNot specifiedMicrotubule assembly inhibition, Apoptosis induction mdpi.com
OlomoucineNot specifiedNot specifiedAntiproliferative effects on cancer cell lines mdpi.com

Exploration of Adamantane-Substituted Purine Derivatives

The incorporation of an adamantane (B196018) moiety into the purine scaffold has been explored as a strategy to enhance the pharmacological properties of these compounds. mdpi.com Adamantane is a bulky, lipophilic group that can influence a molecule's binding affinity and metabolic stability. mdpi.comnih.gov The synthesis of adamantane-substituted purine derivatives often involves the reaction of a 2-chloro-9-isopropyl-9H-purine intermediate with an adamantane-containing amine. mdpi.com

These derivatives have been evaluated for their biological activities, particularly as potential anticancer agents. mdpi.comnih.gov Studies have shown that the adamantane group can be well-tolerated and in some cases, even enhance the inhibitory activity of the purine derivative towards targets like cyclin-dependent kinase 2 (CDK2). mdpi.comnih.gov For example, a series of 2,6,9-trisubstituted purines bearing an adamantane moiety linked at position 6 showed promising inhibition of CDK2/cyclin E. mdpi.com Docking studies have suggested that the adamantane scaffold can fit into the binding pocket of the target protein, contributing to the stabilization of the complex through non-polar interactions. mdpi.comnih.gov

CompoundModificationBiological Activity
2,6,9-Trisubstituted purines with adamantane at C6Adamantane linked via phenylene spacersInhibition of CDK2/cyclin E, some with higher activity than parent compounds mdpi.comnih.gov
2-(1-Adamantyl)-1-{4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}ethanoneAdamantyl group linked to 6-benzylamino substituentPotent inhibitors of cyclin-dependent kinases, showing anticancer activity nih.goviucr.org
Adamantane-substituted purine ribonucleosidesAdamantylated aromatic amines at position 6Antiproliferative activity in human tumor cell lines mdpi.comnih.gov

Investigation of Phosphorylated Purine Analogues

The investigation of phosphorylated purine analogues represents another avenue of research, often aimed at developing inhibitors of specific enzymes or compounds with enhanced cellular uptake. Phosphorylation can significantly alter the biological properties of a molecule.

One area of investigation involves the synthesis of phosphorylated purine derivatives as potential α-amylase inhibitors for the management of diabetes. researchgate.nettandfonline.com In these studies, purine derivatives are reacted with phosphorylating agents to introduce a phosphate (B84403) group. tandfonline.com The resulting compounds are then screened for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. researchgate.nettandfonline.com

Another research direction focuses on the synthesis of acyclic nucleoside phosphonates, which are known for their antiviral properties. nih.gov These compounds mimic natural nucleosides but contain a phosphonate (B1237965) group instead of a phosphate group, which can confer greater metabolic stability. The synthesis of these analogues can be complex, often involving multiple steps and the use of protecting groups. nih.gov The biological evaluation of these compounds has identified potent and selective inhibitors of enzymes like purine nucleoside phosphorylase (PNP), which is a target for the treatment of T-cell malignancies. nih.govacs.org

Design and Biological Screening of Purine Nucleoside Analogs

The design and synthesis of purine nucleoside analogs are a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer drugs. mdpi.com These analogs are structurally similar to natural nucleosides but contain modifications to the purine base or the sugar moiety.

The synthesis of purine nucleoside analogs can be achieved through both chemical and enzymatic methods. mdpi.commdpi.com Chemical synthesis often involves multiple steps, including the protection and deprotection of functional groups. mdpi.com Enzymatic synthesis, on the other hand, can offer higher selectivity and milder reaction conditions. mdpi.commdpi.com Purine nucleoside phosphorylases (PNPs) are enzymes that are often used as biocatalysts for the synthesis of these analogs. mdpi.comfrontiersin.org

The biological screening of these analogs has identified compounds with a wide range of activities. For example, some purine nucleoside analogs have shown potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Others have been developed as inhibitors of specific enzymes, such as purine nucleoside phosphorylase (PNP), for the treatment of T-cell malignancies. nih.gov The introduction of various substituents on the purine ring and modifications to the sugar can lead to compounds with improved potency and selectivity. iosrphr.org

Analog TypeSynthetic ApproachBiological Target/Activity
C-Nucleoside mimicsConjugate addition of purine to a sugar-derived olefinic esterAntiplasmodial activity against P. falciparum nih.gov
5'-Norcarbocyclic aza/deaza purine fleximersSynthesis from 6-oxybicyclo[3.1.0.]hex-2-ene and pyrazole-containing fleximer analogsNoncompetitive inhibitors of E. coli purine nucleoside phosphorylase frontiersin.org
Dihalogenated purine nucleoside analoguesEnzymatic transglycosylationInhibition of tumor cell lines mdpi.com
2-amino-2'-deoxy-nebularine derivativesChemical synthesisFormation of stable anti-parallel-type triplex DNA rsc.org

Synthesis of Libraries for Broad Biological Activity Screening

The synthesis of compound libraries based on the purine scaffold is a powerful strategy for discovering new biologically active molecules. mdpi.comnih.gov These libraries consist of a large number of structurally related compounds that can be screened against a wide variety of biological targets. mdpi.com Both solution-phase and solid-phase chemistry techniques have been used to generate these libraries. nih.gov

The rationale behind this approach is that the purine heterocycle is a "privileged scaffold," meaning that it has a high probability of interacting with multiple biological targets. nih.govresearchgate.net By systematically modifying the substituents at various positions on the purine ring, researchers can explore a vast chemical space and identify compounds with desired biological activities. nih.gov

These libraries have been screened for a range of activities, including the inhibition of cyclin-dependent kinases (CDKs), antiproliferative effects on cancer cells, and antiviral activity. mdpi.comnih.gov The screening of these libraries has led to the identification of potent and selective inhibitors of various enzymes and has provided valuable insights into the structure-activity relationships of purine derivatives. nih.gov This information can then be used to design and synthesize more potent and specific compounds for therapeutic use. nih.gov

Future Directions in Research of 2 Chloro 9 Isopropyl 9h Purine

Exploration of New Biological Targets and Therapeutic Areas

While much of the research on derivatives of 2-Chloro-9-isopropyl-9H-purine has centered on their role as CDK inhibitors for cancer therapy, there is significant potential to explore other biological targets and therapeutic areas. nih.govmdpi.com Purine (B94841) analogs, in general, are known to interact with a wide range of biological molecules, including enzymes and receptors. nih.gov

Future investigations could focus on:

Kinase Inhibition Beyond CDKs: The purine scaffold is a common feature in many kinase inhibitors. Screening derivatives of this compound against a broader panel of kinases could uncover novel inhibitors for other cancer types or inflammatory diseases.

Antiviral and Antiparasitic Activity: Purine analogs have a long history as antiviral and antiparasitic agents. anr.frnih.gov Given the emergence of drug-resistant strains, there is a pressing need for new therapeutic options. anr.fr Derivatives of this compound could be evaluated for their efficacy against a range of viruses and parasites, such as Plasmodium, the causative agent of malaria. anr.fr

Adenosine (B11128) Receptor Ligands: As a purine derivative, this compound and its analogs could potentially interact with adenosine receptors, which are involved in various physiological processes and are targets for conditions like cardiovascular diseases and neurological disorders. nih.gov

Enzyme Inhibition: The reactivity of the chloro-substituted purine ring suggests potential as an inhibitor for enzymes involved in nucleotide metabolism or other critical cellular pathways. evitachem.com

Advanced Synthetic Methodologies and Chemical Modifications

The synthesis of this compound typically involves the alkylation of 2,6-dichloro-9H-purine with 2-iodopropane (B156323). utb.czmdpi.com However, this reaction can produce a mixture of N9 and N7 isomers, necessitating purification steps. utb.czmdpi.com

Future research in synthetic methodologies could aim to:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be effective in the synthesis of related 2,6,9-trisubstituted purine derivatives and could be applied to expedite the synthesis of this compound analogs. mdpi.com

Novel Substitutions: Exploration of a wider variety of substituents at the C2, C6, and C8 positions of the purine ring could lead to compounds with improved potency and selectivity. nih.gov For instance, the introduction of adamantane (B196018) moieties has been explored to enhance the physicochemical properties of purine-based inhibitors. utb.cz

A table summarizing various synthetic approaches for related purine derivatives is presented below:

Starting MaterialReagents and ConditionsProductReference
2,6-dichloro-9H-purine2-iodopropane, K₂CO₃, DMSOThis compound utb.czmdpi.com
2,6-Dichloro-9-(propan-2-yl)-9H-purineMethylamine hydrochloride, DMF, N-ethyl-N-isopropylpropan-2-amine2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine nih.gov
2-fluoro,6-chloro-purineIsopropyliodide, K₂CO₃, DMF6-Chloro-2-fluoro-9-isopropyl-9H-purine google.com
2-amino-6-chloropurineAllyl bromide, NaH, CH₃CN9-Allyl-6-chloro-9H-purin-2-amine mdpi.com

Integration of Omics Technologies in Mechanism Elucidation

To better understand the biological effects of this compound and its derivatives, the integration of "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics will be crucial. nih.govwhiterose.ac.uk These approaches can provide a comprehensive view of the cellular response to these compounds.

Future studies could involve:

Metabolomics: Analyzing the metabolic profiles of cells treated with these compounds can reveal alterations in biochemical pathways, helping to identify the mechanism of action and potential off-target effects. nih.gov

Proteomics: Identifying the proteins that interact with these compounds can help to pinpoint their direct molecular targets. acs.org This can be achieved through techniques like affinity chromatography using the compound as a probe.

Transcriptomics: Studying changes in gene expression following treatment can provide insights into the downstream cellular processes affected by the compound.

Computational Approaches for Predictive Modeling and Rational Design

Computational methods are increasingly valuable tools in drug discovery for predicting the activity and properties of new compounds, thereby guiding synthetic efforts. nih.govresearchgate.net

For this compound and its analogs, computational approaches can be used for:

Molecular Docking: Simulating the binding of these compounds to the active sites of various target proteins can help to predict their inhibitory potential and guide the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of the compounds and their biological activity, enabling the prediction of the activity of novel derivatives. acs.org

Pharmacophore Modeling: Identifying the key chemical features required for biological activity can aid in the design of new compounds with improved properties. mdpi.com

A table of computational methods and their applications in purine analog research is provided below:

Computational MethodApplicationReference
Molecular DockingPredicting binding modes of purine-based inhibitors in the ATP-binding cleft of kinases. nih.gov
3D-QSAR (CoMSIA)Developing models to predict the inhibitory activity of paullones against various kinases. acs.org
Pharmacophore ModelingIdentifying key structural features for the apoptosis-inducing activity of 2,6,9-trisubstituted purines. mdpi.com
Ab initio and DFT CalculationsCalculating the dipole moments of purine derivatives to understand their electronic properties. researchgate.net

Development of Prodrug Strategies and Delivery Systems (preclinical focus)

Many purine analogs face challenges with bioavailability and cellular uptake due to their hydrophilicity. rsc.org Prodrug strategies aim to overcome these limitations by masking the active compound with a temporary chemical modification that is cleaved in vivo to release the parent drug. rsc.orgresearchgate.net

Future preclinical research could focus on:

Phosphate (B84403) Prodrugs: Strategies like phosphoramidate (B1195095) prodrugs can bypass the often rate-limiting first phosphorylation step required for the activation of many nucleoside analogs. researchgate.netacs.org

Ester and Carbamate Prodrugs: Appending carboxyl groups to the molecule can improve oral bioavailability and drug exposure. researchgate.net

Nanoparticle-based Delivery: Self-assembly of prodrugs into nanoparticles is an emerging strategy to enhance drug delivery to cancer cells. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-9-isopropyl-9H-purine
Reactant of Route 2
2-Chloro-9-isopropyl-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.